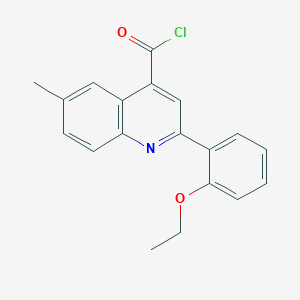

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Übersicht

Beschreibung

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an ethoxyphenyl group and a carbonyl chloride functional group, making it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Carbonyl Chloride Group: The final step involves the conversion of the quinoline derivative to the carbonyl chloride form using reagents like thionyl chloride or oxalyl chloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions to form various derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are used under basic or neutral conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow for the synthesis of derivatives that could exhibit significant biological activities, particularly in the treatment of infectious diseases and cancer.

- Antimicrobial Activity : Research has shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis. Specifically, compounds similar to this compound have demonstrated efficacy against non-replicating strains of the bacteria in low-oxygen conditions, as evaluated through high-capacity screening methods like the LORA assay .

- Cancer Research : The compound's ability to interact with DNA and disrupt cellular processes positions it as a candidate for further investigation in cancer therapy. Quinoline derivatives have been noted for their apoptotic effects on cancer cells, which could be leveraged for therapeutic development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its electrophilic carbonyl chloride group allows for various nucleophilic substitutions, enabling the creation of tailored compounds with specific functionalities.

- Synthesis of Derivatives : The compound can be utilized in multi-step synthetic routes to generate a variety of derivatives with potential applications in different fields. For instance, modifications can lead to compounds with enhanced biological activity or improved stability .

Material Science

The compound's unique structure also makes it a candidate for applications in material science, particularly in the development of new materials with desirable properties.

- Catalysis : Its reactivity allows it to function as a catalyst in certain chemical reactions, facilitating the formation of new compounds under mild conditions. This is particularly useful in industrial settings where efficiency and yield are paramount .

Case Study 1: Antitubercular Activity

A study investigated the antitubercular activity of several quinoline derivatives, including those related to this compound. The results indicated that specific substitutions on the quinoline ring significantly influenced inhibitory potency against Mycobacterium tuberculosis. Compounds designed based on this framework showed promising results, highlighting the potential for developing new antitubercular agents .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the apoptotic effects of quinoline derivatives on various cancer cell lines. It was found that modifications to the quinoline structure could enhance cytotoxicity against specific cancer types. The research suggested that targeting certain molecular pathways with these derivatives could lead to effective cancer therapies .

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:

Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.

Receptor Antagonism: It can act as a receptor antagonist by binding to receptors and blocking the binding of endogenous ligands, thus modulating signal transduction pathways.

Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors and LEDs, where it contributes to charge transport and light emission.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

2-(2-Ethoxyphenyl)-6-chloroquinoline-4-carbonyl chloride: Similar structure but with a chloro group instead of a methyl group.

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of both the ethoxyphenyl and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various scientific and industrial applications.

Biologische Aktivität

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 325.79 g/mol. Its structure features a quinoline core, characterized by a bicyclic system that includes both a benzene and a pyridine ring. The ethoxy group at the 2-position of the phenyl ring and the carbonyl chloride functional group at the 4-position enhance its reactivity and potential applications in various fields, particularly medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

- Formation of the Quinoline Core : Cyclization of appropriate aniline derivatives.

- Chlorination : Introduction of the carbonyl chloride group.

- Functionalization : Addition of the ethoxy group at the desired position.

These methods often utilize advanced techniques such as microwave-assisted synthesis to optimize yield and purity.

Antimicrobial Properties

Quinoline derivatives, including this compound, are known for their antimicrobial properties. Similar compounds have demonstrated significant activity against various pathogens:

- Antibacterial Activity : Studies have shown that quinoline derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Antifungal Activity : Some related compounds exhibit antifungal properties comparable to established antifungals, indicating potential for therapeutic use in treating fungal infections .

Antiviral Activity

Research has indicated that compounds with similar structures may possess antiviral properties. For instance, quinolines have been investigated as potential inhibitors of viruses such as SARS-CoV-2. In a study evaluating various quinoline derivatives, compounds showed effective inhibition of viral replication with EC50 values ranging from 5.9 to 13 μM without significant cytotoxicity . This suggests that this compound could be explored for similar antiviral applications.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The carbonyl chloride functional group can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition.

- Cell Signaling Modulation : It may influence cellular processes by modulating signaling pathways involved in cell growth and differentiation.

Case Studies and Research Findings

- Antimicrobial Activity Evaluation :

- Antiviral Screening :

- Anti-inflammatory Potential :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | Methoxy group instead of ethoxy | Potentially different biological activity profile |

| 2-(Phenyl)-6-methylquinoline-4-carbonyl chloride | No substituents on phenyl ring | Simpler structure may affect reactivity |

| 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | Ethoxy group at different position | May exhibit distinct pharmacological properties |

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(20)22)14-10-12(2)8-9-16(14)21-17/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQCIMZUPGYQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236494 | |

| Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-85-9 | |

| Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.